Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a benzenesulfonamide group, a methyl group, and a phenyl-hexynyl chain. Its molecular formula is C22H19NO2S, and it has a molecular weight of 361.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-phenyl-5-hexyn-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the phenyl-hexynyl chain.
4-Methylbenzenesulfonamide: Similar structure but lacks the phenyl-hexynyl chain.
N-(p-Toluenesulfonyl)imino]phenyliodinane: Contains a similar sulfonamide group but with different substituents
Uniqueness
Benzenesulfonamide, 4-methyl-N-(6-phenyl-5-hexynyl)- is unique due to the presence of the phenyl-hexynyl chain, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
234092-62-7 |
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Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-methyl-N-(6-phenylhex-5-ynyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21NO2S/c1-17-12-14-19(15-13-17)23(21,22)20-16-8-3-2-5-9-18-10-6-4-7-11-18/h4,6-7,10-15,20H,2-3,8,16H2,1H3 |
InChI Key |
PNXHYNKKVPFFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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